molecular formula C14H11N3O2 B1489712 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 55364-62-0

2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B1489712
CAS No.: 55364-62-0
M. Wt: 253.26 g/mol
InChI Key: ADZQXJOJGTXZFS-UHFFFAOYSA-N
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Description

“2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one” is a chemical compound with the CAS Number: 55364-62-0 and a molecular weight of 253.26 .


Synthesis Analysis

The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , has been reported . The synthesis involved a series of reactions, including the incorporation of active moieties such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido-derivatives with active methylene groups in thiobarbituric acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity towards PARP-1 .

Its molecular weight is 253.26 .

Scientific Research Applications

Eco-friendly Synthesis and Corrosion Inhibition

Some derivatives of 2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one have been synthesized and evaluated for their corrosion inhibition properties for carbon steel in acidic solutions. These compounds act as mixed-type inhibitors and their efficiency increases with concentration. The adsorption of these compounds follows the Langmuir adsorption isotherm, showing excellent agreement between theoretical and experimental data (Abdallah, Shalabi, & Bayoumy, 2018).

Antimicrobial Activity

Derivatives of this compound have been synthesized and shown to possess good inhibitory effects against various microorganisms. The synthesis involved reaction with Lawesson's reagent to produce various pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives, which displayed significant antimicrobial activities (Younes, Mohamed, & Albayati, 2013).

Synthesis and Biological Activities

Research has also focused on synthesizing novel oxo pyrimido pyrimidine derivatives from the compound, leading to products with potential pharmacological and biological activities. These synthesized compounds have shown promising yields and structural diversity, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry (Jadhav et al., 2022).

Antifungal Activity

Additionally, new pyrido[2,3-d]pyrimidine derivatives synthesized from the compound have been tested for antifungal activity. The results indicated significant activities for some of the synthesized compounds, highlighting the potential for developing new antifungal agents (Hanafy, 2011).

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to receptor tyrosine kinases such as VEGFR2, inhibiting their activity and thereby affecting cell signaling pathways involved in angiogenesis . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the MAPK pathway . This compound also affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-apoptotic genes . Furthermore, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the active sites of enzymes such as COX-2 and VEGFR2, inhibiting their catalytic activity . It also interacts with DNA and RNA, affecting gene transcription and translation . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and persistent modulation of gene expression . Its stability and efficacy may vary depending on the specific experimental conditions and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .

Subcellular Localization

This compound is localized in different subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be affected by its localization, as it may interact with specific biomolecules in these compartments . Post-translational modifications and targeting signals play a role in directing the compound to specific organelles, influencing its overall efficacy and biological effects .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-10-6-4-9(5-7-10)12-16-13-11(14(18)17-12)3-2-8-15-13/h2-8H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZQXJOJGTXZFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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